

Application Notes: Formulation of Printing Inks with Molybdate Orange (Pigment Red 104)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Pigment Red 104*

Cat. No.: B3228590

[Get Quote](#)

IMPORTANT SAFETY NOTICE: Molybdate Orange (**C.I. Pigment Red 104**) is a synthetic inorganic pigment composed of a solid solution of lead chromate, lead molybdate, and lead sulfate.^{[1][2][3]} It contains high concentrations of lead and hexavalent chromium, substances that are extremely toxic, carcinogenic, and pose a severe environmental hazard.^{[1][4]} Its use is highly restricted or banned in many countries and applications, particularly those involving consumer contact.^[2] These application notes are intended for researchers and scientists in highly controlled industrial settings for historical reference or specific, regulated applications where alternatives are not feasible. This material is NOT suitable for use in pharmaceuticals, drug development, food packaging, toys, or any application with a risk of human or environmental exposure. All handling, storage, and disposal must be performed in strict accordance with local regulations and safety protocols.^{[4][5][6][7]}

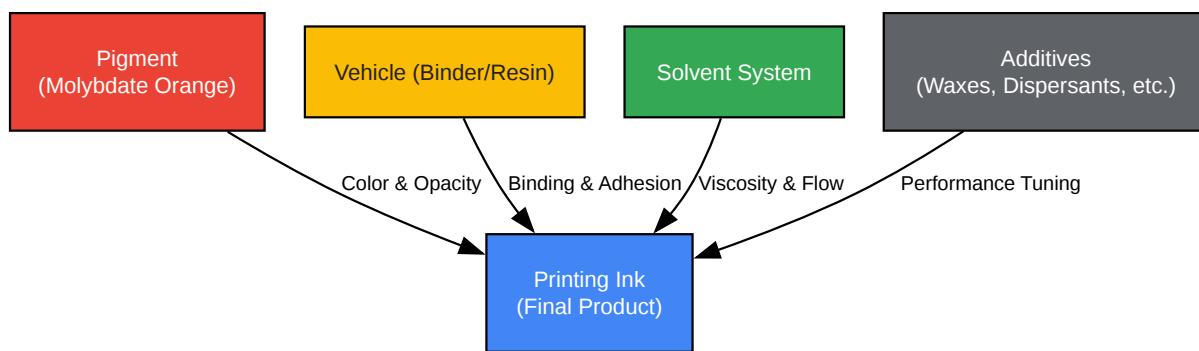
Introduction

Molybdate Orange, also known as Scarlet Chrome, is valued in certain industrial applications for its brilliant reddish-orange hue, high opacity, excellent tinting strength, and good lightfastness.^{[8][9][10]} Historically, it was a staple pigment for producing vibrant orange and red shades in printing inks, coatings, and plastics.^{[2][11]} These notes provide a technical overview of its properties, a sample formulation protocol for a solvent-based printing ink, and quality control procedures.

Pigment Properties and Characteristics

Molybdate Orange pigments offer a combination of properties that made them historically desirable for printing applications. Stabilized grades exhibit good dispersibility and weather resistance.^[8] However, they are susceptible to reaction with acids and alkalis and can darken when exposed to air.^{[5][12]}

Data Presentation: Physical and Chemical Properties of Molybdate Orange


Property	Value / Range	Source(s)
C.I. Name	Pigment Red 104	[1] [2]
C.I. Number	77605	[1] [2]
CAS Number	12656-85-8	[1] [13]
Chemical Class	Lead Chromate Molybdate Sulfate	[1] [3] [4]
Density	5.4 - 6.3 g/cm ³	[8] [10]
pH	6.0 - 8.0	[8] [14]
Oil Absorption	18 - 27 g oil / 100 g pigment	[8] [10]
Heat Stability	180 - 240 °C	[5] [10]
Lightfastness (1-8 Scale)	7 (Good to Very Good)	[8]
Weather Resistance (1-5 Scale)	3 (Moderate)	[10]
Acid Resistance (1-5 Scale)	3 (Moderate)	[10]
Alkali Resistance (1-5 Scale)	3 (Moderate)	[10]

Principles of Ink Formulation

A printing ink is a complex colloidal suspension composed of several key ingredients designed for a specific printing process (e.g., gravure, flexography, offset).

- Pigment: Provides color, opacity, and resistance properties. In this case, Molybdate Orange.

- Vehicle (Binder/Resin): Binds the pigment particles together and to the substrate. The choice of resin (e.g., nitrocellulose, polyamide, polyurethane) dictates the ink's adhesion, gloss, and resistance properties.
- Solvent: Dissolves the resin and provides the necessary viscosity and flow for the printing process. It evaporates during drying.
- Additives: Used in small quantities to modify ink properties, such as waxes for slip and rub resistance, plasticizers for flexibility, and dispersants to stabilize the pigment dispersion.

[Click to download full resolution via product page](#)

Figure 1. Core components of a Molybdate Orange printing ink.

Experimental Protocols

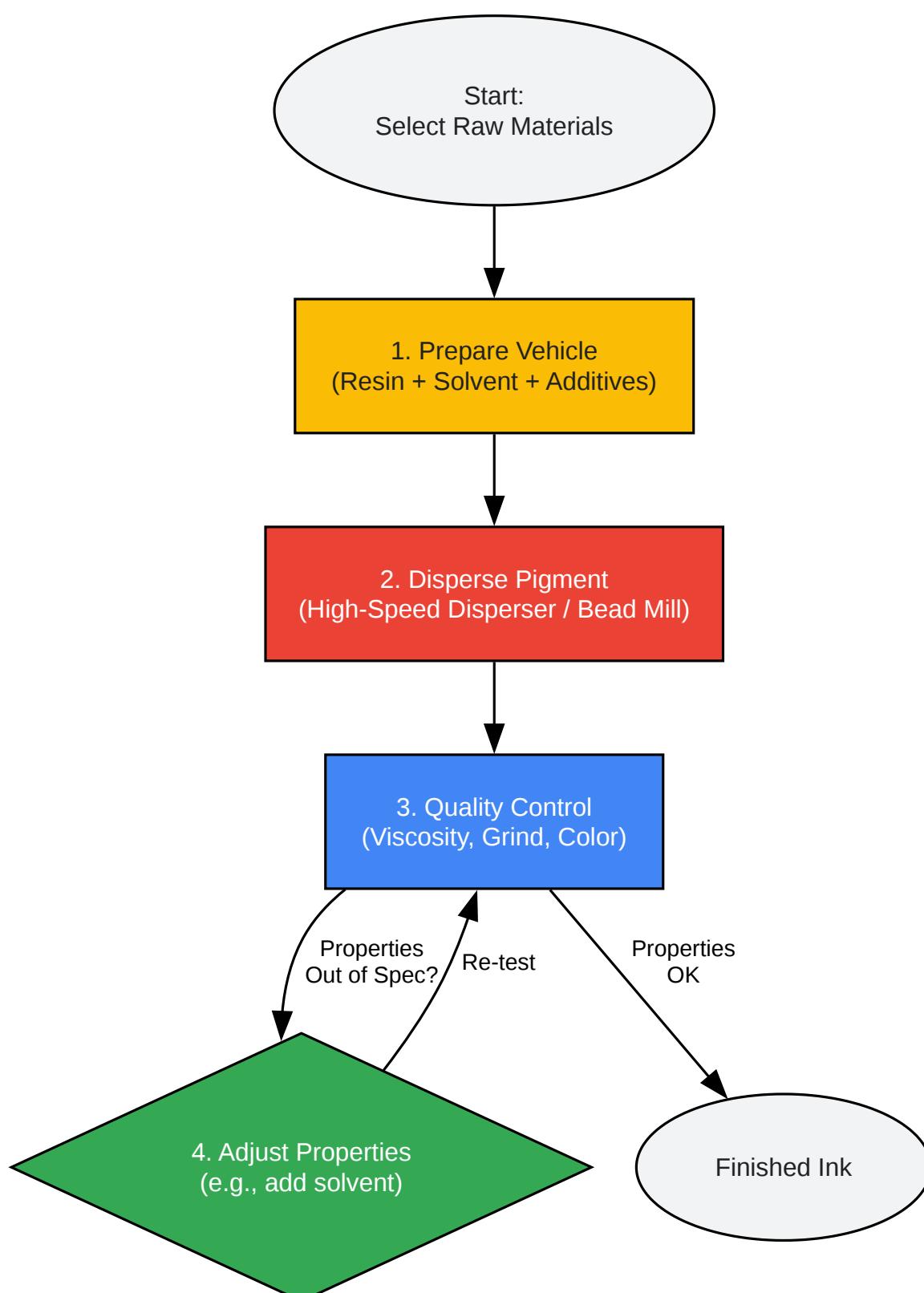
Protocol 4.1: Laboratory-Scale Formulation of a Solvent-Based Gravure Ink

This protocol describes the preparation of a 500g sample of a Molybdate Orange-based ink for gravure printing. Warning: All steps must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including a respirator with P100 filters, chemical-resistant gloves, and safety glasses.

Materials & Equipment:

- Molybdate Orange (Pigment Red 104)
- Nitrocellulose resin
- Ethyl Acetate (Solvent)
- Ethanol (Co-solvent)
- Dioctyl Phthalate (Plasticizer)
- Dispersing agent (e.g., Solisperse series)
- High-speed disperser (e.g., Cowles dissolver) or bead mill
- Laboratory scale (0.01g accuracy)
- Viscometer (e.g., Zahn or Brookfield)
- Hegman gauge (Fineness of Grind)

Sample Formulation Table:


Component	Role	Weight (g)	Percentage (%)
Molybdate Orange	Pigment	75.0	15.0
Nitrocellulose Resin	Binder	100.0	20.0
Ethyl Acetate	Primary Solvent	225.0	45.0
Ethanol	Co-Solvent	75.0	15.0
Dioctyl Phthalate	Plasticizer	15.0	3.0
Dispersing Agent	Additive	10.0	2.0
Total		500.0	100.0

Procedure:

- **Vehicle Preparation:** In a beaker, slowly add the nitrocellulose resin to the solvent blend (ethyl acetate and ethanol) while stirring until fully dissolved. Add the plasticizer and dispersing agent and mix until homogeneous.
- **Pigment Addition:** While mixing the vehicle at low speed with the high-speed disperser, slowly add the Molybdate Orange pigment powder to avoid dusting.
- **Dispersion:** Increase the disperser speed to create a vortex (approx. 1500-2000 rpm). Continue dispersion for 20-30 minutes, or until the mixture appears homogeneous and free of large agglomerates. For optimal dispersion and color strength, transfer the pre-mix to a bead mill and process as per the equipment's instructions.
- **Let-down & Adjustment:** If a bead mill was used, combine the milled concentrate with any remaining vehicle.
- **Quality Control:** Allow the ink to cool to room temperature. Perform quality control tests as described in Protocol 4.2. Adjust viscosity if necessary by adding small amounts of the solvent blend.

Protocol 4.2: Quality Control and Performance Testing

- **Fineness of Grind:** Apply a sample of the ink to a Hegman gauge. Draw down the ink and observe the point at which pigment particles form streaks. The reading indicates the degree of dispersion. A fine grind is crucial for high gloss and to prevent scratching of the gravure cylinder.
- **Viscosity:** Measure the ink's viscosity using a Zahn cup or Brookfield viscometer. The target viscosity depends on the specific press and printing speed but is a critical parameter for ink transfer.
- **Color and Strength:** Create a drawdown of the ink on a standard substrate (e.g., Leneta card) alongside a reference standard. Visually and instrumentally (using a spectrophotometer) compare the color (Lab* values) and color strength.
- **Adhesion:** Apply the ink to the target substrate, allow it to dry completely, and perform a cross-hatch tape test (e.g., ASTM D3359) to assess adhesion.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cameo.mfa.org [cameo.mfa.org]
- 2. sohoartmaterials.com [sohoartmaterials.com]
- 3. Molybdate Red Pigment – Pigment Red 104 – Ranbar Red I4110G [ranbarr.com]
- 4. pigments.com [pigments.com]
- 5. SCARLET MOLYBDATE ORANGE PIGMENT - Ataman Kimya [atamanchemicals.com]
- 6. avient.com [avient.com]
- 7. wesmarproducts.com [wesmarproducts.com]
- 8. naturalpigments.com [naturalpigments.com]
- 9. specialchem.com [specialchem.com]
- 10. DuraPaint® 6504L Pigment Red 104 | Fineland Chem [finelandchem.com]
- 11. naturalpigments.eu [naturalpigments.eu]
- 12. printwiki.org [printwiki.org]
- 13. Pigment Red 104 - Mahavir Pigments [mahavirpigments.com]
- 14. SCARLET MOLYBDATE ORANGE PIGMENT - Ataman Kimya [atamanchemicals.com]
- To cite this document: BenchChem. [Application Notes: Formulation of Printing Inks with Molybdate Orange (Pigment Red 104)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3228590#formulation-of-printing-inks-with-molybdate-orange>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com